molecular formula C8H10O3S2 B116230 (4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide CAS No. 147086-81-5

(4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide

Cat. No. B116230
M. Wt: 218.3 g/mol
InChI Key: NFUQUGUUAUVBMO-FSPLSTOPSA-N
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Description

“(4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide” is a chemical compound . It is an analog of a topically-active carbonic anhydrase inhibitor .


Synthesis Analysis

The key intermediate in the synthesis of dorzolamide, “(4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide”, can be obtained in the diastereoisomerically pure form in two straightforward steps starting from diastereoisomeric mixtures of cis/trans- (6S)-6-methyl-5,6-dihydro-4H-thieno [2,3-b]thiopyran-4-yl acetate, regardless of their ratio . The reaction of crucial importance in this scheme is a remarkably stereoselective solvolysis of the acetate ester in an acetone/phosphate buffer mixture as the solvent system .


Molecular Structure Analysis

The structure of “(4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide” was confirmed by single-crystal X-ray analysis . The molecular formula of this compound is C10H14N2O5S3 .


Chemical Reactions Analysis

The reaction of crucial importance in the synthesis of “(4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide” is a remarkably stereoselective solvolysis of the acetate ester in an acetone/phosphate buffer mixture as the solvent system . This stereoselective reaction proceeds via an SN1-like pathway as indicated by the correlation of the solvolysis rate constants with the YOTs values of different solvent mixtures and by trapping of the reaction intermediate with sodium azide .


Physical And Chemical Properties Analysis

The molecular weight of “(4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide” is 338.4 g/mol . More detailed physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

Neuroprotective Strategies and Molecular Basis of Cerebrovascular Stroke

Research into neuroprotective strategies for cerebrovascular stroke has explored various compounds and their mechanisms, highlighting the importance of understanding molecular interactions for developing effective treatments. The exploration of different molecules in this context may offer insight into how similar compounds could be applied in neuroprotection or as therapeutic agents in stroke management (Karsy et al., 2017).

Antioxidant Activity and Its Implications

The study of antioxidants is crucial for developing treatments that mitigate oxidative stress, a factor in many diseases. Research into the antioxidant properties of various compounds, including methods for determining antioxidant activity, provides a foundation for evaluating similar compounds’ therapeutic potential (Munteanu & Apetrei, 2021).

Pharmacokinetics, Pharmacodynamics, and Toxicology of Psychoactive Substances

Understanding the pharmacokinetics, pharmacodynamics, and toxicology of psychoactive substances, including new psychoactive substances (NPS), is essential for developing safe and effective therapeutic applications. Studies in this area shed light on the clinical effects, toxicity, and treatment guidelines for psychoactive compounds, which could inform research into related molecules (Nugteren-van Lonkhuyzen et al., 2015).

Synthesis and Properties of Bioactive Molecules

Research into the synthesis and properties of bioactive molecules, including their chemical reactivity and biological activity, underpins the development of new therapeutic agents. Studies that systematically describe the synthesis methods, reactivity, and biological activities of compounds provide valuable knowledge for applying similar chemical structures in drug development (Sosnovskikh, 2018).

Advanced Oxidation Processes in Environmental and Therapeutic Applications

The degradation of compounds using advanced oxidation processes (AOPs) is relevant for both environmental management and potential therapeutic applications. Research in this area, including the study of by-products and biotoxicity, offers insights into how similar processes might be used to manipulate chemical compounds for therapeutic purposes (Qutob et al., 2022).

properties

IUPAC Name

(4S,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S2/c1-5-4-7(9)6-2-3-12-8(6)13(5,10)11/h2-3,5,7,9H,4H2,1H3/t5-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUQUGUUAUVBMO-FSPLSTOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C(S1(=O)=O)SC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](C2=C(S1(=O)=O)SC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3057646
Record name (4S,6s)-5,6-dihydro-6-methyl-4h-thieno[2,3-b]thiopyran-4-ol 7,7-dioxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide

CAS RN

147086-81-5
Record name 4H-Thieno[2,3-b]thiopyran-4-ol, 5,6-dihydro-6-methyl-, 7,7-dioxide, (4S,6S)-
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Record name 5,6-Dihydro-6-methyl-4H-thieno(2,3-b)thiopyran-4-ol 7,7-dioxide, (4S,6S)-
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Record name (4S,6s)-5,6-dihydro-6-methyl-4h-thieno[2,3-b]thiopyran-4-ol 7,7-dioxide
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Record name trans-(4S,6S)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-ol, 7,7-dioxide
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Record name 5,6-DIHYDRO-6-METHYL-4H-THIENO(2,3-B)THIOPYRAN-4-OL 7,7-DIOXIDE, (4S,6S)-
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